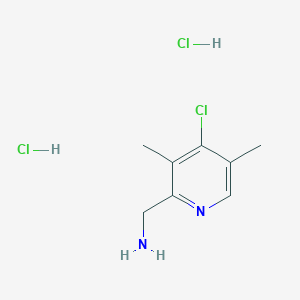
1-(4-Chloro-3,5-dimethylpyridin-2-yl)methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-3,5-dimethylpyridin-2-yl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C8H13Cl3N2 and its molecular weight is 243.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-Chloro-3,5-dimethylpyridin-2-yl)methanamine dihydrochloride, also known as BB58-4175, is a chemical compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological implications.
- Molecular Formula : C8H13Cl2N2
- Molecular Weight : 243.56 g/mol
- CAS Number : 2173091-65-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of certain signaling pathways involved in cell proliferation and survival.
Biological Activity Overview
The compound's biological activity can be categorized into several key areas:
1. Antitumor Activity
Research has indicated that compounds similar to 1-(4-Chloro-3,5-dimethylpyridin-2-yl)methanamine can exhibit cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that related pyridine derivatives inhibited cancer cell growth by inducing apoptosis and disrupting cell cycle progression .
2. Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. For example, it may inhibit specific kinases involved in cancer cell signaling pathways, thereby reducing tumor growth and metastasis .
3. Neuroprotective Effects
Some studies have suggested that derivatives of this compound could possess neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
Case Study 1: Antitumor Efficacy
In a study examining the effects of pyridine derivatives on cancer cells, it was found that treatment with compounds similar to 1-(4-Chloro-3,5-dimethylpyridin-2-yl)methanamine resulted in significant reductions in cell viability in pancreatic cancer models. The mechanism was linked to the induction of multipolar mitotic spindles leading to aberrant cell division .
| Cell Line | Treatment Concentration | % Cell Viability |
|---|---|---|
| DAN-G | 15 µM | 30% |
| DLD1 | 15 µM | 85% |
Case Study 2: Enzyme Inhibition
A biochemical assay demonstrated that related compounds exhibited nanomolar potency against specific kinases involved in cancer progression. The study highlighted the selectivity of these compounds for their target enzymes over non-target kinases, suggesting a favorable therapeutic window for development .
Propiedades
IUPAC Name |
(4-chloro-3,5-dimethylpyridin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2.2ClH/c1-5-4-11-7(3-10)6(2)8(5)9;;/h4H,3,10H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCAQCVTTHXWDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1Cl)C)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














